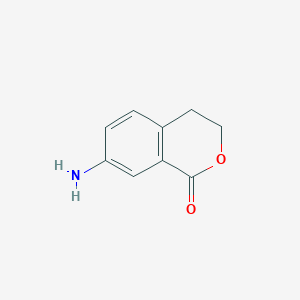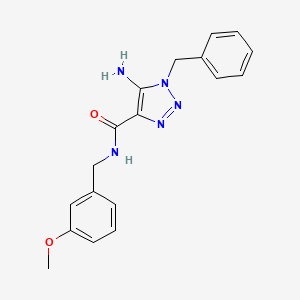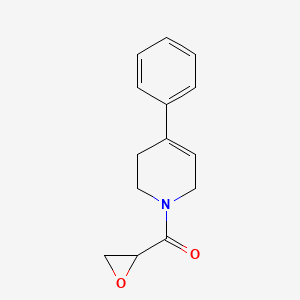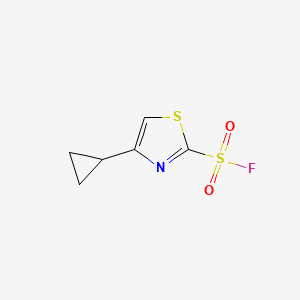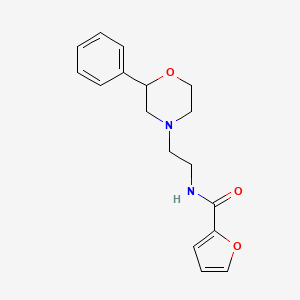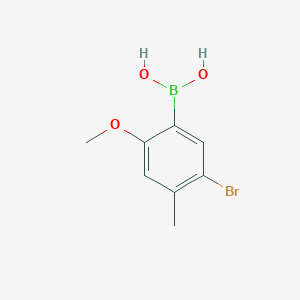
5-Bromo-2-methoxy-4-methylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related boronic acid compounds often involves palladium-catalyzed cross-coupling reactions. For instance, the stereoselective synthesis of conjugated alkadienoates has been achieved using 1-alkenylboronates, which are closely related to the compound, in the presence of palladium catalysts.Molecular Structure Analysis
The molecular weight of 5-Bromo-2-methoxy-4-methylphenylboronic acid is 244.88. The molecular structure of this compound can be represented by the formula C8H10BBrO3 .Chemical Reactions Analysis
Boronic acids, such as 5-Bromo-2-methoxy-4-methylphenylboronic acid, are known to participate in Suzuki cross-coupling reactions, which are used to create biaryl compounds through the reaction with aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their substituents . For example, the presence of a bromo substituent is electron-withdrawing, which can affect the reactivity and stability of the compound . The molecular weight of 5-Bromo-2-methoxy-4-methylphenylboronic acid is 244.88 g/mol .Wissenschaftliche Forschungsanwendungen
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds .
- Method : The reaction involves the use of a palladium catalyst and an organoboron compound. The boronic acid acts as a nucleophile, transferring the organic group attached to boron to the palladium .
- Results : This reaction has been widely applied in the synthesis of complex organic molecules, including pharmaceuticals, due to its mild conditions and functional group tolerance .
-
Preparation of Selective Quinazolinyl-Phenol Inhibitors
- Field : Medicinal Chemistry
- Application : Boronic acids are used in the preparation of selective quinazolinyl-phenol inhibitors, which have potential antitumor and radioprotectant properties .
- Method : The exact method of application is not specified, but it likely involves the use of a coupling reaction to incorporate the boronic acid into the inhibitor molecule .
- Results : The resulting inhibitors could potentially be used in the treatment of cancer .
-
Rh-Catalyzed Asymmetric Arylation of Aldehydes
- Field : Organic Chemistry
- Application : Boronic acids are used in Rhodium-catalyzed asymmetric arylation of aldehydes .
- Method : The boronic acid acts as the aryl group donor in the reaction, which is catalyzed by a rhodium complex .
- Results : This reaction allows for the stereoselective synthesis of chiral compounds .
Zukünftige Richtungen
As the interest in boronic acids and their derivatives in medicinal chemistry grows, it is expected that more research will be conducted to explore their potential applications. The preparation of compounds with this chemical group is relatively simple and well known, and extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs .
Eigenschaften
IUPAC Name |
(5-bromo-2-methoxy-4-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELJRMLEIJXFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)C)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxy-4-methylphenylboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

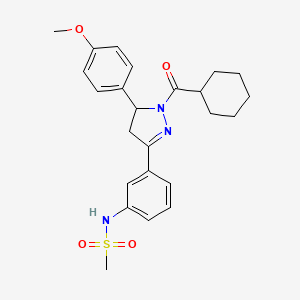
![N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide](/img/structure/B2513666.png)
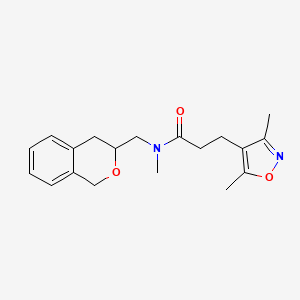
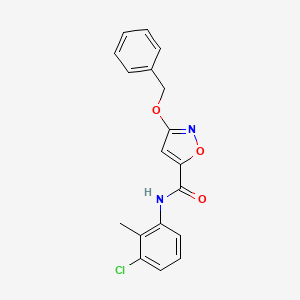
![6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513674.png)
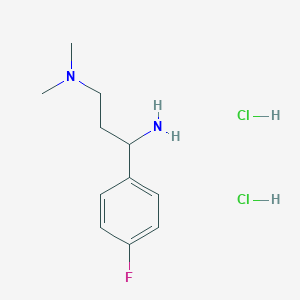
![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2513676.png)
![N-({[(4-methylbenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2513677.png)
![N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B2513681.png)
